Tricyclopentylphosphine tetrafluoroborate

Catalog No.
S3466123
CAS No.
610756-04-2
M.F
C15H27BF4P-
M. Wt
325.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricyclopentylphosphine tetrafluoroborate

CAS Number

610756-04-2

Product Name

Tricyclopentylphosphine tetrafluoroborate

IUPAC Name

tricyclopentylphosphane;tetrafluoroborate

Molecular Formula

C15H27BF4P-

Molecular Weight

325.16 g/mol

InChI

InChI=1S/C15H27P.BF4/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;2-1(3,4)5/h13-15H,1-12H2;/q;-1

InChI Key

KTDMVANQORSVPI-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1CCC(C1)[PH+](C2CCCC2)C3CCCC3

Canonical SMILES

[B-](F)(F)(F)F.C1CCC(C1)P(C2CCCC2)C3CCCC3

Tricyclopentylphosphine tetrafluoroborate is a phosphonium salt with the molecular formula C18H34BF4PC_{18}H_{34}BF_{4}P and a molecular weight of 368.24 g/mol. It appears as a white powder and is recognized for its stability and non-pyrophoric nature, making it suitable for various chemical applications, particularly in organic synthesis. The compound is primarily used as a ligand in cross-coupling reactions, where it enhances the catalytic activity of transition metals such as palladium and nickel .

Ligand for Ruthenium-Catalyzed Amide Bond Formation

TCPB acts as a ligand for ruthenium-based catalysts in the dehydrogenative coupling of amines and alcohols to form amide bonds. This reaction offers a greener alternative to traditional amide synthesis methods as it avoids the use of pre-activated coupling reagents and minimizes waste generation. [1]

Source

Mechanism

During the reaction, the TCPB ligand coordinates with the ruthenium metal center, facilitating the activation of both the amine and alcohol substrates. The dehydrogenation process removes hydrogen from the amine and alcohol, creating reactive intermediates that subsequently couple to form the desired amide bond.

Advantages

The use of TCPB in ruthenium-catalyzed amide bond formation offers several advantages, including:

  • Mild reaction conditions: The reaction can be conducted at relatively low temperatures and pressures, making it suitable for various substrates.
  • Broad substrate scope: The catalyst system can be used with a wide range of amines and alcohols, demonstrating its versatility.
  • High efficiency and selectivity: The reaction typically yields the desired amide product in good yields with high selectivity.

Potential Applications in Other Catalytic Processes

While the primary application of TCPB in research lies in ruthenium-catalyzed amide bond formation, its potential extends to other catalytic processes. Due to its steric and electronic properties, TCPB may find use in various transition-metal catalyzed reactions, including:

  • C-C bond formation reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Negishi coupling, and Buchwald-Hartwig cross-coupling.
  • Carbonylation reactions: Introduction of a carbonyl group (C=O) into organic molecules.
, including:

  • Substitution Reactions: The phosphine ligand can be replaced by other ligands.
  • Cross-Coupling Reactions: It plays a significant role in various coupling reactions such as:
    • Buchwald-Hartwig Cross Coupling
    • Suzuki-Miyaura Coupling
    • Heck Reaction
    • Hiyama Coupling
    • Negishi Coupling
    • Sonogashira Coupling
    • Stille Coupling

These reactions typically involve the use of bases like potassium carbonate or sodium hydroxide and solvents such as toluene or dimethylformamide .

The synthesis of Tricyclopentylphosphine tetrafluoroborate typically involves reacting tricyclopentylphosphine with tetrafluoroboric acid. This reaction is usually conducted in solvents like dichloromethane under inert atmospheric conditions to prevent oxidation. The process can be scaled up for industrial production, focusing on maintaining high purity and yield through controlled reaction conditions .

Synthetic Route:

  • Preparation of Tricyclopentylphosphine: Tricyclopentylphosphine is synthesized from appropriate precursors.
  • Reaction with Tetrafluoroboric Acid: The phosphine reacts with tetrafluoroboric acid to form Tricyclopentylphosphine tetrafluoroborate.

Tricyclopentylphosphine tetrafluoroborate has diverse applications in organic synthesis, including:

  • Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions, enhancing reactivity and selectivity.
  • Synthesis of Organic Compounds: Used in the preparation of complex organic molecules such as C-homoaporphine alkaloids and conductive polymers.
  • Medicinal Chemistry: Involved in synthesizing intermediates for pharmaceutical compounds, including JAK2 inhibitors and other biologically active molecules .

Research on Tricyclopentylphosphine tetrafluoroborate primarily focuses on its interactions within catalytic systems. Studies indicate that it significantly enhances reaction rates and selectivity when paired with transition metals like palladium and ruthenium. Its ability to stabilize metal complexes makes it valuable for various organic synthesis applications .

Tricyclopentylphosphine tetrafluoroborate shares similarities with several other phosphonium salts. Below is a comparison highlighting its unique features:

Compound NameMolecular FormulaUnique Features
Tris(2,4,6-trimethylphenyl)phosphineC_{21}H_{27}PHighly sterically hindered; used in complex catalysis
TriphenylphosphineC_{18}H_{15}PWidely used in organic synthesis; less sterically hindered
TricyclohexylphosphineC_{18}H_{33}PPrecursor to tricyclohexylphosphonium tetrafluoroborate; less stable than its salt form

Tricyclopentylphosphine tetrafluoroborate stands out due to its air stability and non-pyrophoric nature, making it particularly suitable for various synthetic applications without the risks associated with more reactive phosphines .

Hydrogen Bond Acceptor Count

5

Exact Mass

325.1879557 g/mol

Monoisotopic Mass

325.1879557 g/mol

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-19

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